{[1-(2-Methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride
CAS No.: 1269394-29-7
Cat. No.: VC3374941
Molecular Formula: C12H19ClN2
Molecular Weight: 226.74 g/mol
* For research use only. Not for human or veterinary use.
![{[1-(2-Methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride - 1269394-29-7](/images/structure/VC3374941.png)
Specification
CAS No. | 1269394-29-7 |
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Molecular Formula | C12H19ClN2 |
Molecular Weight | 226.74 g/mol |
IUPAC Name | [1-(2-methylphenyl)pyrrolidin-3-yl]methanamine;hydrochloride |
Standard InChI | InChI=1S/C12H18N2.ClH/c1-10-4-2-3-5-12(10)14-7-6-11(8-13)9-14;/h2-5,11H,6-9,13H2,1H3;1H |
Standard InChI Key | WSBKDBCMEAXRAF-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1N2CCC(C2)CN.Cl |
Canonical SMILES | CC1=CC=CC=C1N2CCC(C2)CN.Cl |
Introduction
Structural Characteristics
Molecular Structure and Formula
{[1-(2-Methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride consists of a pyrrolidine core with two key substituents: a primary amine attached via a methylene bridge at the 3-position and a 2-methylphenyl group at the nitrogen position. The molecular formula can be determined as C₁₂H₁₉N₂Cl, which includes:
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The pyrrolidine ring with a methylamine substituent (C₅H₁₀N₂)
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The 2-methylphenyl group (C₇H₇)
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The hydrochloride portion (HCl)
Based on comparative analysis with the structurally similar 1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine (molecular weight 190.28 g/mol), the molecular weight of {[1-(2-Methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride would be approximately 226.75 g/mol .
Structural Comparison with Related Compounds
Several structurally related compounds provide insight into the properties and characteristics of {[1-(2-Methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride:
Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
---|---|---|---|
{[1-(2-Methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride | C₁₂H₁₉N₂Cl | ~226.75 g/mol | Reference compound |
1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine | C₁₂H₁₈N₂ | 190.28 g/mol | - Methyl group at meta position instead of ortho - Free base, not hydrochloride salt |
2-[1-(2-Methylphenyl)pyrrol-3-yl]ethanamine | C₁₃H₁₆N₂ | 200.28 g/mol | - Contains pyrrole instead of pyrrolidine - Has ethylamine instead of methylamine - Free base, not hydrochloride salt |
The positional isomerism of the methyl group (ortho vs. meta) and the presence of the hydrochloride salt form are significant structural factors that would influence the compound's physicochemical properties and potentially its biological activity .
Physicochemical Properties
Predicted Physical Properties
Based on analogous compounds and general principles of organic chemistry, {[1-(2-Methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride would likely have the following physicochemical properties:
Property | Predicted Value | Basis for Prediction |
---|---|---|
Physical State | Crystalline solid | Common for amine hydrochlorides |
Color | White to off-white | Typical for pure amine salts |
Solubility in Water | Good to excellent | Based on salt form |
Log P (for free base) | ~1.9-2.2 | Based on similar compound with XLogP3 value of 1.9 |
Hydrogen Bond Donors | 1 | Primary amine group |
Hydrogen Bond Acceptors | 2 | Nitrogen atoms |
Rotatable Bonds | 2-3 | Based on structure |
Computed Properties of Structural Analogues
For comparison, the following properties were reported for the structurally related compound 1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine:
Property | Value |
---|---|
XLogP3-AA | 1.9 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 2 |
Rotatable Bond Count | 2 |
Exact Mass | 190.146998583 Da |
These values provide a reasonable approximation of what might be expected for the free base form of {[1-(2-Methylphenyl)-3-pyrrolidinyl]methyl}amine, with adjustments needed for the ortho-methyl isomerism and salt formation .
Solubility and Stability Characteristics
As a hydrochloride salt of a primary amine, the compound would be expected to show:
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Enhanced water solubility compared to its free base form
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Decreased solubility in non-polar organic solvents
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pH-dependent solubility profile with higher aqueous solubility at acidic pH
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Good stability under normal storage conditions
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Potential hygroscopicity (tendency to absorb moisture from air)
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Sensitivity to basic conditions that could convert it back to the free base
Similar amine hydrochloride salts typically exhibit these properties, making them easier to handle and more stable for long-term storage compared to their free base counterparts .
Analytical Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
For characterization by ¹H NMR, the following key signals would be expected:
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Aromatic protons of the 2-methylphenyl group (δ 7.0-7.4 ppm)
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Methyl group protons attached to the phenyl ring (δ 2.2-2.4 ppm)
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Pyrrolidine ring protons (δ 1.8-3.5 ppm)
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Methylene protons adjacent to the primary amine (δ 2.7-3.0 ppm)
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Primary amine protons (broad signal, variable position depending on conditions)
For ¹³C NMR, characteristic signals would include:
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Aromatic carbons (δ 125-140 ppm)
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Methyl carbon attached to the phenyl ring (δ 18-20 ppm)
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Pyrrolidine ring carbons (δ 23-55 ppm)
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Methylene carbon connected to the amine (δ 40-45 ppm)
These predicted chemical shifts are based on typical values for similar structural features observed in related compounds .
Infrared (IR) Spectroscopy
IR spectroscopy would reveal characteristic absorption bands:
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N-H stretching of the primary amine (3300-3500 cm⁻¹)
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C-H stretching of aromatic and aliphatic groups (2800-3100 cm⁻¹)
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C=C stretching of the aromatic ring (1450-1600 cm⁻¹)
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C-N stretching (1200-1350 cm⁻¹)
Mass Spectrometry
Mass spectrometric analysis would likely show:
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Molecular ion peak corresponding to the free base (M⁺, m/z ~190)
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Characteristic fragmentation patterns including:
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Loss of the amine group
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Fragmentation of the pyrrolidine ring
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Cleavage patterns typical for N-arylpyrrolidines
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X-Ray Crystallographic Analysis
X-ray crystallography would provide definitive structural confirmation, particularly regarding:
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Bond lengths and angles
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Relative stereochemistry at the 3-position of the pyrrolidine ring
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Crystal packing arrangements
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Hydrogen bonding networks in the solid state
Similar crystallographic studies have been performed for related cathinone derivatives, providing valuable structural insights .
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